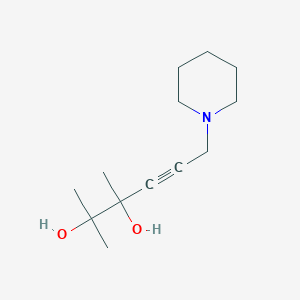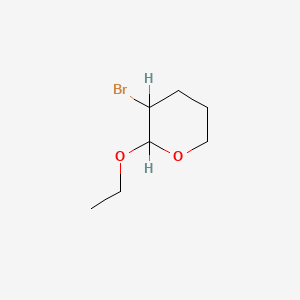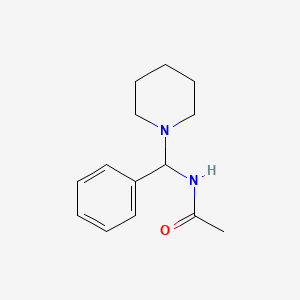
Acetamide, N-(phenyl-1-piperidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(phenyl-1-piperidinylmethyl)- is an organic compound with a complex structure that includes an acetamide group attached to a phenyl ring and a piperidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenyl-1-piperidinylmethyl)- typically involves the reaction of acetamide with a phenyl-substituted piperidine. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . Another approach is the partial hydrolysis of nitriles . These methods require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce high-quality Acetamide, N-(phenyl-1-piperidinylmethyl)-.
化学反应分析
Types of Reactions
Acetamide, N-(phenyl-1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
科学研究应用
Acetamide, N-(phenyl-1-piperidinylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of Acetamide, N-(phenyl-1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include other acetamide derivatives and piperidine-containing molecules, such as:
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-
Uniqueness
What sets Acetamide, N-(phenyl-1-piperidinylmethyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and chemical probes.
属性
CAS 编号 |
37733-79-2 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC 名称 |
N-[phenyl(piperidin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-12(17)15-14(13-8-4-2-5-9-13)16-10-6-3-7-11-16/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,15,17) |
InChI 键 |
XBSXEPGGZPRHPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(C1=CC=CC=C1)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



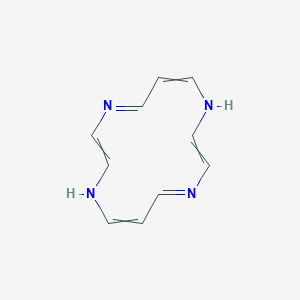
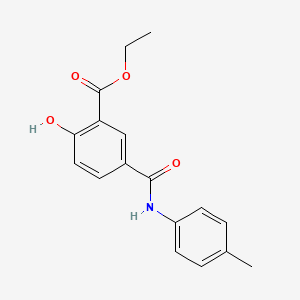

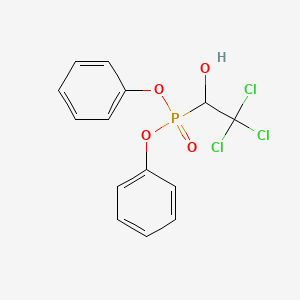
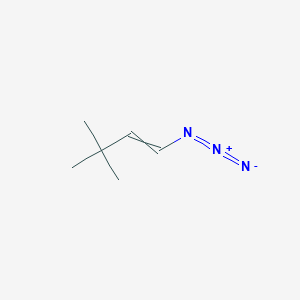
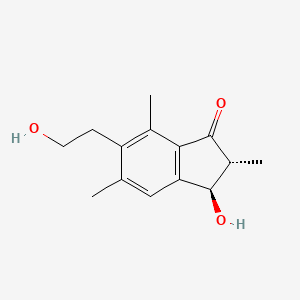

![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
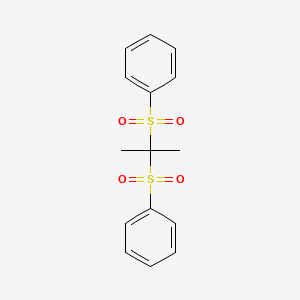
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
